molecular formula C5H5BrS B1271868 3-Bromo-4-methylthiophene CAS No. 30318-99-1

3-Bromo-4-methylthiophene

Cat. No.: B1271868
CAS No.: 30318-99-1
M. Wt: 177.06 g/mol
InChI Key: MBUSOPVRLCFJCS-UHFFFAOYSA-N
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Description

3-Bromo-4-methylthiophene is an organic compound with the molecular formula C5H5BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position on the thiophene ring. It is a yellow to orange liquid with a strong odor and is used in various organic synthesis applications .

Safety and Hazards

3-Bromo-4-methylthiophene is classified as a combustible liquid (Hazard Statement: H227) . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Safety measures include keeping the substance away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-methylthiophene can be synthesized through several methods. One common method involves the bromination of 4-methylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in a solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-methylthiophene is unique due to the combination of the bromine and methyl substituents, which provide a balance of reactivity and steric effects. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

3-bromo-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS/c1-4-2-7-3-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUSOPVRLCFJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370584
Record name 3-Bromo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30318-99-1
Record name 3-Bromo-4-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30318-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A catholyte of 2 l of methanol, 500 ml of methylene chloride, 1 g of zinc chloride, 5 g of tetraethylammonium bromide and 159 g of a mixture of 3-methyl-2,4,5-tribromothiophene (95%) and 3-bromomethyl-2,5-dibromothiophene (5%) was electrolysed in the electrolysis cell 1 at a current density of 100 mA/cm2, a voltage of 7 to 8 V and a temperature of 28° to 38° C. The current consumption was 53 Ah. During the electrolysis, the pH of the catholyte was kept at a value between 5 and 7 by addition of a total of 150 g of sodium hydroxide in portions. After addition of 2 l of water to the catholyte, phase separation, extraction with CF2Cl--CFCl2 and removal of the solvent by distillation, 73.67 g of 3-bromo-4-methylthiophene (yield: 89.9%), 1.47 g of 2,4-dibromo-3-methylthiophene and 2,3-dibromo-4-methylthiophene (yield: 1.2%) and 4.16 g of 3-methylthiophene (yield: 8.9%) were obtained.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
159 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
5 g
Type
catalyst
Reaction Step Eight
Quantity
1 g
Type
catalyst
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does 3-Bromo-4-methylthiophene play in the synthesis of polymers and what are the characteristics of the resulting materials?

A1: this compound serves as a key monomer in the synthesis of polythiophenes [, ]. The bromine atom provides a reactive site for polymerization reactions, typically through metal-catalyzed cross-coupling reactions like Stille or Suzuki coupling. The methyl group on the thiophene ring can influence the polymer's electronic properties and solubility.

Q2: What analytical techniques are commonly employed to characterize polymers synthesized using this compound?

A2: Researchers rely on a suite of techniques to characterize polymers derived from this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the polymer's structure and composition [].
  • Gel Permeation Chromatography (GPC): GPC determines the molecular weight distribution of the synthesized polymer, providing insights into the polymerization process [].
  • UV-Vis Spectroscopy: This method helps analyze the polymer's optical properties, which are crucial for applications like light-emitting diodes or sensors [].

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